Poliglecaprone

Descripción general

Descripción

Poliglecaprone is a synthetic copolymer composed of glycolide and epsilon-caprolactone. It is widely used in the medical field, particularly in the production of absorbable sutures. This compound is known for its high tensile strength, biocompatibility, and predictable absorption rate, making it an ideal material for surgical applications .

Métodos De Preparación

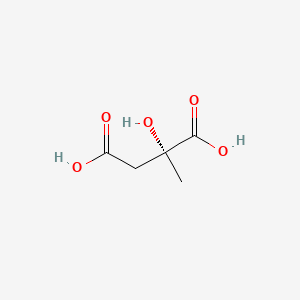

Poliglecaprone is synthesized through ring-opening polymerization of glycolide and epsilon-caprolactone. The reaction is typically catalyzed by stannous octoate and conducted under an inert atmosphere to prevent unwanted side reactions. The polymerization process involves heating the monomers to a specific temperature, allowing them to react and form the copolymer .

In industrial production, the polymerization is carried out in large reactors with precise control over temperature and pressure to ensure consistent quality. The resulting polymer is then extruded into fibers and sterilized for medical use .

Análisis De Reacciones Químicas

Poliglecaprone undergoes hydrolytic degradation in the body, breaking down into glycolic acid and epsilon-caprolactone. This degradation process is influenced by factors such as pH, temperature, and the presence of enzymes. The polymer is designed to degrade predictably over a period of 90 to 120 days, making it suitable for temporary wound support .

Aplicaciones Científicas De Investigación

Poliglecaprone has a wide range of applications in scientific research and medicine. It is primarily used in the production of absorbable sutures, which are employed in various surgical procedures, including general surgery, orthopedic surgery, pediatric surgery, and gynecological surgery . The polymer’s biocompatibility and predictable absorption rate make it an excellent choice for wound closure and tissue approximation .

In addition to its use in sutures, this compound is also utilized in the development of drug delivery systems and tissue engineering scaffolds.

Mecanismo De Acción

The primary mechanism of action of Poliglecaprone is its hydrolytic degradation in the body. When used as a suture material, the polymer gradually breaks down into glycolic acid and epsilon-caprolactone, which are then metabolized and excreted by the body. This degradation process provides temporary wound support while minimizing the risk of long-term foreign body reactions .

Comparación Con Compuestos Similares

Poliglecaprone is often compared to other absorbable suture materials, such as polydioxanone, polyglactin 910, and polypropylene. Polydioxanone and polyglactin 910 are also synthetic absorbable polymers, but they differ in their chemical composition and degradation profiles. Polydioxanone has a longer degradation time, while polyglactin 910 degrades more rapidly .

Compared to these materials, this compound offers a unique balance of tensile strength, flexibility, and predictable absorption rate. Its smooth surface and minimal tissue drag make it an excellent choice for delicate surgical procedures .

Similar Compounds

- Polydioxanone

- Polyglactin 910

- Polypropylene

- Polyamide

This compound stands out among these materials due to its combination of mechanical properties and biocompatibility, making it a preferred choice for many surgical applications .

Propiedades

Número CAS |

41706-81-4 |

|---|---|

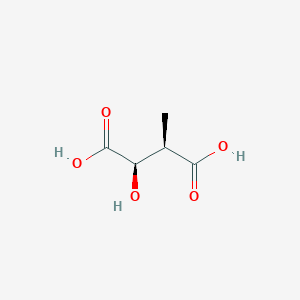

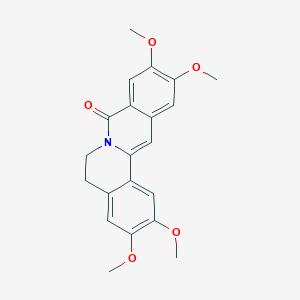

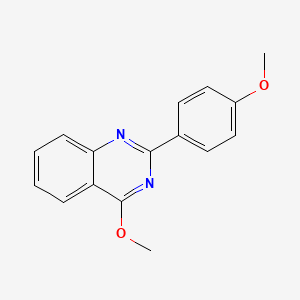

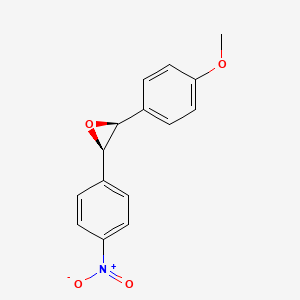

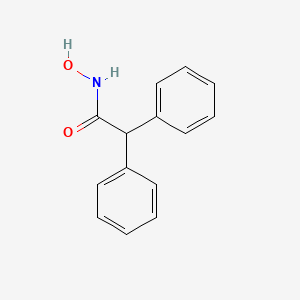

Fórmula molecular |

C10H14O6 |

Peso molecular |

230.21 g/mol |

Nombre IUPAC |

1,4-dioxane-2,5-dione;oxepan-2-one |

InChI |

InChI=1S/C6H10O2.C4H4O4/c7-6-4-2-1-3-5-8-6;5-3-1-7-4(6)2-8-3/h1-5H2;1-2H2 |

Clave InChI |

SCRCZNMJAVGGEI-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1 |

SMILES canónico |

C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1 |

Sinónimos |

glycolide E-caprolactone copolymer Monocryl PCLEEP poliglecaprone 25 polyglecaprone 25 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.